molecular formula C17H15NO2S B10844477 4-Thiomorpholin-4-yl-benzo[g]chromen-2-one

4-Thiomorpholin-4-yl-benzo[g]chromen-2-one

Cat. No.: B10844477
M. Wt: 297.4 g/mol
InChI Key: UYBNTAODFKOXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiomorpholin-4-yl-benzo[g]chromen-2-one is a heterocyclic compound that belongs to the class of oxygen-containing heterocycles. This compound is significant due to its unique structural framework, which combines a benzene ring with a chromenone scaffold. It is known for its diverse biological and pharmaceutical activities, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiomorpholin-4-yl-benzo[g]chromen-2-one typically involves the condensation of thiomorpholine with benzo[g]chromen-2-one under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Common methods involve heating the reactants in the presence of a base to promote the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 4-Thiomorpholin-4-yl-benzo[g]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted chromenones .

Scientific Research Applications

4-Thiomorpholin-4-yl-benzo[g]chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Thiomorpholin-4-yl-benzo[g]chromen-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Thiomorpholin-4-yl-benzo[g]chromen-2-one is unique due to the combination of the thiomorpholine group with the chromenone scaffold, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

4-thiomorpholin-4-ylbenzo[g]chromen-2-one

InChI

InChI=1S/C17H15NO2S/c19-17-11-15(18-5-7-21-8-6-18)14-9-12-3-1-2-4-13(12)10-16(14)20-17/h1-4,9-11H,5-8H2

InChI Key

UYBNTAODFKOXIU-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=CC(=O)OC3=CC4=CC=CC=C4C=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.